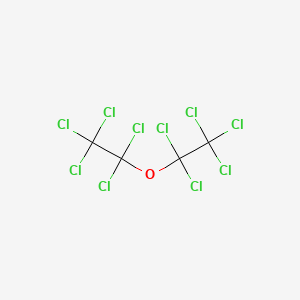
1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane is a chlorinated organic compound with the molecular formula C4Cl10O. It is known for its high chlorine content and is used in various industrial applications due to its chemical stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane typically involves the chlorination of ethane derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective addition of chlorine atoms. Industrial production methods may involve continuous flow reactors to maintain consistent product quality and yield.
Chemical Reactions Analysis
1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated compounds.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Common reagents used in these reactions include chlorine gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorination reactions and the development of new chlorinated compounds.
Biology: Research into its biological effects includes studies on its toxicity and environmental impact, as well as its potential use as a biocide.
Medicine: While not commonly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the production of other chlorinated compounds, as well as in the formulation of certain industrial chemicals and solvents.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane involves its interaction with various molecular targets. The high chlorine content allows it to participate in halogenation reactions, which can disrupt biological molecules and pathways. Its reactivity with nucleophiles also makes it a potent agent in chemical synthesis.
Comparison with Similar Compounds
Similar compounds to 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane include:
Pentachloroethane: A simpler chlorinated ethane derivative with fewer chlorine atoms.
Hexachloroethane: Another chlorinated ethane with a higher chlorine content.
Tetrachloroethane: A less chlorinated derivative with different reactivity and applications.
This compound is unique due to its specific chlorine arrangement and the presence of an ethoxy group, which influences its chemical behavior and applications.
Properties
CAS No. |
597-38-6 |
|---|---|
Molecular Formula |
C4Cl10O |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1,1,1,2,2-pentachloro-2-(1,1,2,2,2-pentachloroethoxy)ethane |
InChI |
InChI=1S/C4Cl10O/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 |
InChI Key |
SWWWRTFPFVHGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
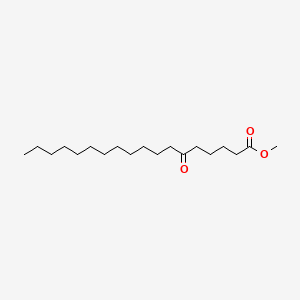
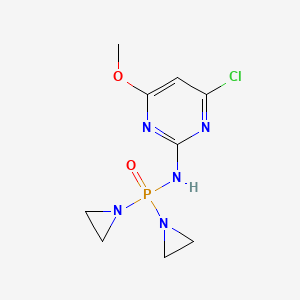
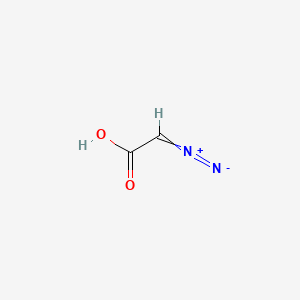
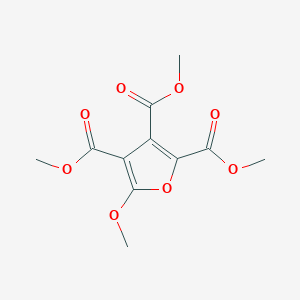
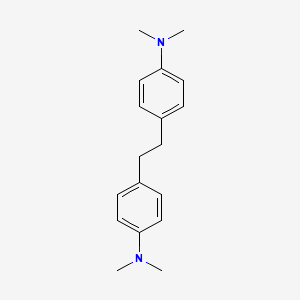


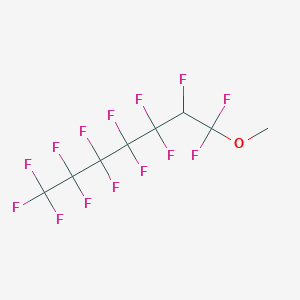
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
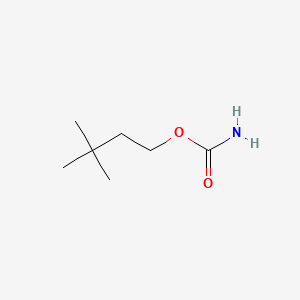
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
